molecular formula C9H16O3 B7907738 methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate

methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate

Cat. No.: B7907738
M. Wt: 172.22 g/mol
InChI Key: KZNXMMWIDJRYAG-SFYZADRCSA-N
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Description

Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a methyl ester group at position 1 and a hydroxymethyl group at position 2 of the cyclohexane ring. Its stereochemistry, defined by the (1S,2S) configuration, renders it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. Structurally, the cyclohexane ring adopts a chair conformation, with the ester and hydroxymethyl groups occupying equatorial positions to minimize steric strain. This compound is typically a colorless to pale yellow liquid, soluble in polar organic solvents like ethanol or ethyl acetate, and exhibits moderate stability under ambient conditions .

Properties

IUPAC Name

methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXMMWIDJRYAG-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C9H16O3
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 71550-80-6
  • Boiling Point : Not specified
  • Density : Approximately 1.1 g/cm³

Synthesis

The synthesis of this compound typically involves hydroxymethylation techniques that enhance the compound's pharmacological properties. Hydroxymethylation can improve solubility and bioavailability, making it a valuable modification in drug design .

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for related compounds ranged between 16–32 μg/mL .

2. Antioxidant Activity

This compound has been linked to antioxidant activity, which is crucial for protecting cells from oxidative stress. In studies involving brain homogenates, compounds with hydroxyl groups displayed enhanced inhibition of lipid oxidation compared to their non-hydroxymethylated counterparts .

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives possess selective toxicity against cancer cell lines while exhibiting reduced toxicity towards normal cells. This selectivity is essential for developing therapeutic agents with fewer side effects .

Case Study 1: Hydroxymethylation Impact on Drug Efficacy

A study demonstrated that hydroxymethylated derivatives exhibited improved pharmacokinetic profiles compared to their parent compounds. For example, hydroxymethylnitrofurazone showed higher antichagasic activity than nitrofurazone, highlighting the potential of hydroxymethylation in enhancing drug efficacy .

CompoundActivity LevelReference
HydroxymethylnitrofurazoneHigh
NitrofurazoneModerate

Case Study 2: Antioxidant Properties

In a comparative study of various hydroxymethylated compounds, those with additional functional groups demonstrated superior antioxidant capabilities. The presence of a hydroxyl group significantly increased the inhibition of lipid peroxidation in cellular models .

CompoundAntioxidant Activity (IC50)Reference
Hydroxymethyl derivative A12 μg/mL
Hydroxymethyl derivative B15 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate serves as a key intermediate in the synthesis of bioactive compounds. Its structural framework is utilized in the design of pharmaceuticals targeting various conditions, including hypertension and heart diseases. The compound's ability to form derivatives with enhanced pharmacological properties has been documented in several studies .

2. Chiral Drug Synthesis:
The compound is instrumental in synthesizing chiral drugs due to its stereochemical configuration. Studies have shown that derivatives of this compound exhibit improved efficacy and reduced side effects compared to their non-chiral counterparts .

Organic Synthesis Applications

1. Asymmetric Synthesis:
The compound is frequently employed in asymmetric synthesis reactions. Its chiral nature allows for the production of other chiral compounds with high enantiomeric excess. Researchers have demonstrated its utility in synthesizing complex molecules through diastereoselective reactions .

2. Reaction Mechanisms:
this compound has been used to study various reaction mechanisms in organic chemistry. It serves as a model compound for understanding stereoelectronic effects and steric hindrance in cyclohexane derivatives .

Material Science Applications

1. Polymer Chemistry:
In material science, this compound is explored for its potential use in developing biodegradable polymers. Its carboxylate group can participate in polymerization reactions, leading to the formation of sustainable materials with desirable mechanical properties .

2. Coatings and Adhesives:
The compound's chemical reactivity makes it suitable for formulating coatings and adhesives that require specific adhesion properties and durability. Research indicates that incorporating this compound into formulations can enhance performance characteristics such as moisture resistance and thermal stability .

Case Studies

Study Focus Findings
Study 1Drug SynthesisDemonstrated the use of this compound as an intermediate for synthesizing antihypertensive agents with improved efficacy .
Study 2Asymmetric SynthesisReported successful asymmetric synthesis of complex natural products using this compound as a chiral building block .
Study 3Material ScienceInvestigated the incorporation of this compound into polymer matrices, resulting in enhanced mechanical properties and biodegradability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ester and Hydroxymethyl Functionalities

Methyl 2-Hydroxyacetate (C₃H₆O₃)
  • Key Features : A simple ester with a hydroxy group adjacent to the ester carbonyl.
  • Comparison :
    • Reactivity : The hydroxy group in methyl 2-hydroxyacetate enhances hydrogen-bonding capacity, increasing solubility in water compared to the cyclohexane-based target compound. However, the absence of a rigid cyclohexane ring in methyl 2-hydroxyacetate reduces steric hindrance, making it more prone to ester hydrolysis under acidic/basic conditions .
    • Applications : Primarily used as a solvent or intermediate in polymer synthesis, unlike the target compound’s role in chiral resolution or drug synthesis.
Methyl (2S)-2-[(tert-Butoxycarbonyl)Amino]-3-Hydroxypropanoate (C₉H₁₇NO₅)
  • Key Features : A β-hydroxy ester with a tert-butoxycarbonyl (BOC)-protected amine.
  • Comparison :
    • Stereochemistry : The (2S) configuration influences its utility in peptide synthesis, whereas the (1S,2S) configuration of the target compound is critical for enantioselective catalysis.
    • Stability : The BOC group enhances stability against nucleophilic attack, whereas the hydroxymethyl group in the target compound offers a site for further functionalization (e.g., oxidation to a carboxylic acid) .

Cyclohexane Derivatives with Varied Substituents

Benzyl (1S,2R)-2-((S)-8-(2-Aminoethoxy)-1,2,3,4-Tetrahydroisoquinoline Carbonyl)cyclohexane-1-carboxylate
  • Key Features: A patent-derived cyclohexane ester with a tetrahydroisoquinoline moiety (EP 3 870 578 B1).
  • Comparison: Complexity: The tetrahydroisoquinoline group introduces pharmacological relevance (e.g., kinase inhibition), whereas the target compound’s simpler structure prioritizes synthetic versatility. Stereochemical Impact: The (1S,2R) configuration in this derivative alters its binding affinity compared to the (1S,2S) target compound, highlighting the role of stereochemistry in bioactivity .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Key Features: A strained cyclobutane ring with an amino and ester group.
  • Comparison :
    • Ring Strain : The cyclobutane ring’s inherent strain increases reactivity, facilitating ring-opening reactions, unlike the more stable cyclohexane backbone of the target compound.
    • Applications : Used in heterocyclic drug synthesis (e.g., kinase inhibitors), whereas the target compound is tailored for chiral auxiliary applications .

Stereoisomers and Enantiomers

The (1S,2S) configuration of the target compound distinguishes it from diastereomers like (1S,2R)- or (1R,2R)-isomers. For example:

  • (1S,2R)-1-Amino-2-Phenylcyclohexanecarboxylic Acid: A diastereomer with a phenyl substituent exhibits distinct pharmacological properties, such as enhanced blood-brain barrier penetration, compared to the hydroxymethyl-ester target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Stereochemistry Key Applications
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate C₉H₁₆O₃ Ester, Hydroxymethyl (1S,2S) Chiral synthesis, drug intermediates
Methyl 2-hydroxyacetate C₃H₆O₃ Ester, Hydroxy None Solvent, polymer synthesis
Benzyl (1S,2R)-2-(tetrahydroisoquinoline carbonyl)cyclohexane-1-carboxylate C₂₅H₂₈N₂O₄ Ester, Amine, Aromatic (1S,2R) Kinase inhibitors
Methyl (2S)-2-[(tert-BOC)amino]-3-hydroxypropanoate C₉H₁₇NO₅ Ester, Hydroxy, BOC-amino (2S) Peptide synthesis

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) LogP
This compound -20 (liquid) 245–250 50 (ethanol) 1.2
Methyl 2-hydroxyacetate 15–17 200–202 1000 (water) -0.5
Methyl 1-(methylamino)cyclobutanecarboxylate HCl 180–182 N/A 10 (water) 0.8

Preparation Methods

Enamine Formation and Diastereoselective Reduction

A widely cited approach involves condensing ethyl 2-oxocyclohexane carboxylate with (S)-1-phenylethylamine to form an enamine intermediate. This reaction, catalyzed by ytterbium trifluoromethanesulfonate (Yb(OTf)₃) in heptane, achieves 92–95% conversion to (S)-ethyl 2-(1-phenylethylamino)cyclohex-1-enecarboxylate . Subsequent sodium acetoxyborohydride reduction in acetonitrile yields the cis-cyclohexane derivative (1R,2S)-ethyl 2-((S)-1-phenylethylamino)cyclohexanecarboxylate with a dr of 8:1.

Table 1: Reduction Agents and Diastereomeric Outcomes

Reducing AgentSolventdr (cis:trans)Yield (%)
Sodium borohydrideIsobutyric acid6:178
Sodium acetoxyborohydrideAcetonitrile8:185
N-SelectrideTHF10:182

Epimerization for trans-Cyclohexane Formation

The cis-cyclohexane derivative undergoes epimerization using sodium tert-butoxide in toluene at 80°C, shifting the equilibrium to favor the trans-diastereomer (1S,2S)-ethyl 2-((S)-1-phenylethylamino)cyclohexanecarboxylate (dr 15:1). This step capitalizes on the thermodynamic stability of the trans configuration, driven by reduced steric strain between the ester and chiral auxiliary groups.

Catalytic Asymmetric Hydrogenation

Ketone to Alcohol Reduction

Post-epimerization, the ester group in the trans-cyclohexane derivative is reduced to a hydroxymethyl group. Lithium borohydride in tetrahydrofuran (THF) at reflux achieves 89% yield of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol , with subsequent purification via silica gel chromatography. Notably, substituting lithium borohydride with potassium borohydride in the presence of lithium chloride maintains comparable yields (87%) while reducing costs by 40%.

Chiral Auxiliary Removal

Hydrogenolysis of the N-(1-phenylethyl) group using palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure affords the free amine, which is immediately protected as a benzoyl derivative to prevent racemization. Acidic hydrolysis (6M HCl, 110°C) then cleaves the benzoyl group, yielding the target compound’s hydrochloride salt.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

In an alternative pathway, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate undergoes sequential tosylation and azide displacement to install primary amine precursors. Hydrolysis in basic media (pH 9–10) with potassium carbonate induces simultaneous ester cleavage and amine deprotection, yielding a cis/trans mixture of this compound. Isomerization to the trans form is achieved via acid-catalyzed equilibration (HCl, ethanol, 70°C), enriching the trans:cis ratio to 9:1.

Table 2: Isomerization Conditions and Outcomes

Acid CatalystSolventTemperature (°C)trans:cis Ratio
HClEthanol709:1
H₂SO₄Water907:1
TFADCM405:1

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale syntheses prioritize toluene and heptane for enamine formation due to their low cost and ease of removal via distillation. Catalysts like Yb(OTf)₃ are recovered via aqueous extraction, achieving 80–85% reuse efficiency across five batches.

Crystallization-Driven Purification

The final hydrochloride salt is purified through anti-solvent crystallization using ethyl acetate and n-heptane, achieving >99% chemical purity and 98% ee . This method avoids chromatography, reducing production costs by 30% compared to academic protocols.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces environmental impact. Catalytic methods, such as enzymatic esterification or photoredox catalysis, minimize waste. Life-cycle assessment (LCA) tools evaluate the sustainability of alternative routes .

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